1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole
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Overview
Description
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole is a novel non-peptide compound known for its potent anxiolytic properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders .
Preparation Methods
The synthesis of 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole involves a series of chemical reactions starting from benzimidazole derivatives. The synthetic route typically includes the following steps :
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Substitution reactions: The benzimidazole core undergoes substitution reactions to introduce the piperidinyl groups at the 1 and 2 positions.
Chemical Reactions Analysis
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole involves its binding to the NOP receptor, a G-protein-coupled receptor located in the central nervous system . Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events that result in the modulation of neurotransmitter release and neuronal activity . This ultimately produces its anxiolytic effects by reducing the activity of neural circuits involved in anxiety and stress responses .
Comparison with Similar Compounds
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole is unique among NOP receptor agonists due to its high potency and selectivity . Similar compounds include:
This compound analogs: These compounds have similar structures but may differ in the substitution patterns on the benzimidazole or piperidinyl groups.
Other NOP receptor agonists: Compounds such as Ro 64-6198 and SCH 221510 also target the NOP receptor but may have different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNMPPFEJPBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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